4-methoxy-3-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-14-11-16(5-6-17(14)22-2)24(20,21)19-13-18(8-3-4-9-18)15-7-10-23-12-15/h5-7,10-12,19H,3-4,8-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIYWURRGUVEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound notable for its unique structure, which includes a methoxy group, a methyl group, and a thiophenyl group. This compound has garnered interest in various biological studies due to its potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 4-methoxy-3-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzenesulfonamide. Its molecular formula is , and it has a molecular weight of approximately 349.9 g/mol. The presence of the sulfonamide group is particularly significant, as it may interact with biological targets such as enzymes and receptors, influencing their activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety can bind to various enzymes, potentially modulating their functions. This interaction may lead to various pharmacological effects, including anticancer properties, as suggested by preliminary studies.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds structurally similar to this compound. For instance, derivatives containing thiadiazole rings have shown weak anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating moderate efficacy in inhibiting cell growth .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| SCT-4 | MCF-7 | 70 ± 3 | Decreased DNA biosynthesis |
| SCT-5 | MDA-MB-231 | Not specified | Induction of apoptosis via caspases |
These findings highlight the importance of structural modifications in enhancing the anticancer properties of related compounds.
In Vitro Studies
In vitro investigations have demonstrated that compounds similar to this compound can affect DNA synthesis in cancer cells. Flow cytometry analyses revealed that certain derivatives significantly reduced cell viability in both estrogen-dependent and independent breast cancer lines after 24 hours of treatment .
Case Studies
A notable study synthesized several derivatives based on the sulfonamide framework. Among these, compounds with methoxy substituents exhibited enhanced cytotoxicity against MCF-7 cells. Specifically, a compound with a 4-methoxyphenyl group showed an IC50 value of approximately 6.6 µM against MCF-7 cells, indicating strong anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopentane Ring
Compound 4d : 4-Methoxy-N-((1S,3R)-3-methyl-3-(6-methyl-1H-indol-3-yl)cyclopentyl)benzenesulfonamide
- Key Differences :
- Cyclopentane Substituents : Contains a 6-methylindol-3-yl group instead of thiophen-3-yl. Indole’s nitrogen atom enables hydrogen bonding, whereas thiophene’s sulfur atom enhances lipophilicity .
- Stereochemistry : Synthesized via asymmetric methods, yielding (1S,3R) stereochemistry, which may influence binding to chiral biological targets .
- Biological Implications : Indole derivatives often exhibit enhanced receptor affinity due to π-π stacking interactions, while thiophene may improve membrane permeability .
Patent Derivatives : Cyclopentyl Carbamic Acid Esters ()
- Heterocycles: Pyrrolo-triazolo-pyrazine moieties are present instead of thiophene, introducing nitrogen-rich pharmacophores for kinase inhibition .
Sulfonamide Core Modifications
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Key Differences :
- Sulfamoyl Linkage : The sulfonamide is connected to an oxazole ring via a sulfamoyl group, introducing additional hydrogen-bond acceptors (N, O) .
- Electronic Effects : Oxazole’s electron-withdrawing nature reduces sulfonamide acidity compared to the methoxy-methyl-substituted benzene in the target compound .
- Biological Activity : Tested for antimicrobial activity, highlighting sulfonamides’ versatility in drug design .
Crystallographic and Computational Insights
- Structural Reliability :
- This reduces the target compound’s ability to form intermolecular H-bonds compared to 4d or the oxazolyl derivative .
Data Tables
Table 1: Structural and Electronic Comparison
Q & A
Basic Research Questions
What are the synthetic routes and key characterization methods for 4-methoxy-3-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions:
Functional Group Introduction : Reacting a benzenesulfonamide precursor with a cyclopentylmethyl-thiophene derivative under nucleophilic substitution conditions. Dichloromethane or THF is commonly used as a solvent, with catalysts like triethylamine to facilitate sulfonamide bond formation .
Purification : Recrystallization or column chromatography is employed to isolate the product, with yields optimized by controlling reaction time (12–24 hours) and temperature (0–25°C) .
Characterization :
- NMR Spectroscopy : Confirms regiochemistry and purity (e.g., methoxy group at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Which spectroscopic techniques are critical for structural elucidation of this compound?
- 1H/13C NMR : Identifies substituent positions (e.g., methoxy, methyl, and thiophene moieties) and confirms cyclopentylmethyl connectivity .
- FT-IR : Detects sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolves absolute configuration and intermolecular interactions, though crystallization may require slow evaporation in solvents like ethanol/water mixtures .
Advanced Research Questions
How can computational modeling predict the compound’s binding affinity to biological targets?
- Molecular Docking : Tools like AutoDock Vina simulate interactions with enzyme active sites (e.g., carbonic anhydrase or kinases). The thiophene and sulfonamide groups often show hydrogen bonding with catalytic residues .
- MD Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD < 2 Å indicates stable binding). Free energy calculations (MM-PBSA) quantify binding strength .
- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .
How can contradictory biological activity data across studies be resolved?
- Dose-Response Analysis : Compare IC50 values under standardized assays (e.g., MTT for cytotoxicity). Variations may arise from cell line specificity (e.g., HeLa vs. MCF-7) .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
- Target Profiling : Screen against panels of related enzymes (e.g., kinase inhibitors) to identify off-target effects .
What strategies optimize reaction conditions to improve synthetic yield and purity?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may increase side reactions; non-polar solvents (toluene) favor selectivity .
- Catalyst Optimization : Transition metals (Pd/C) or organocatalysts (DMAP) can accelerate coupling steps .
- In-line Analytics : Use HPLC-MS to monitor reaction progress and detect byproducts early .
Methodological Recommendations
- Crystallization : For X-ray studies, use slow evaporation in ethanol/water (1:1) to obtain diffraction-quality crystals .
- Biological Assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to benchmark activity .
- Data Reproducibility : Pre-equilibrate reagents at assay temperature to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
